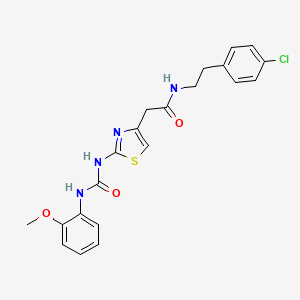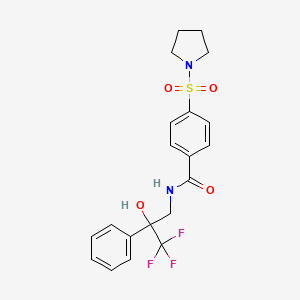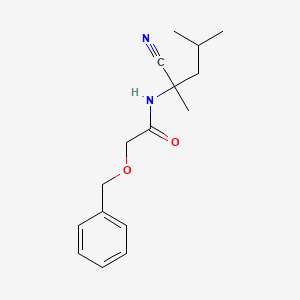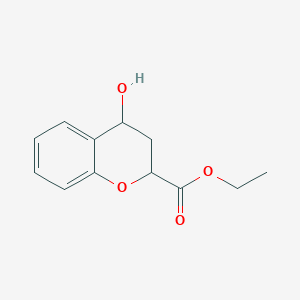![molecular formula C24H29FO7 B2759257 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid CAS No. 1432475-16-5](/img/structure/B2759257.png)
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flunisolide-21-Carboxylic Acid is a derivative of Flunisolide . It is often used for analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Flunisolide .
Molecular Structure Analysis
The molecular formula of Flunisolide-21-Carboxylic Acid is C24H29FO7 . The structure involves a carboxyl group attached to a complex organic molecule .Physical and Chemical Properties Analysis
Flunisolide-21-Carboxylic Acid is a white solid . Carboxylic acids, in general, are polar due to the presence of two electronegative oxygen atoms .Applications De Recherche Scientifique
Metabolism and Dynamics
Flunisolide, when administered, is metabolized extensively to form various metabolites, including the 6β-OH metabolite. This metabolite possesses corticoid activities but significantly less potent than flunisolide itself. The metabolism of flunisolide provides insights into its clinical efficacy, allowing it to be administered in effective doses without significant reduction in adrenal function (Chaplin et al., 1980).
Pharmacokinetics
The pharmacokinetics of flunisolide, including its systemic availability, volume of distribution, and clearance rates, have been studied across different species. A significant finding is the rapid and efficient absorption of flunisolide, with most of the plasma radioactivity due to metabolites, suggesting extensive first-pass metabolism (Chu et al., 1979).
Therapeutic Efficacy in Respiratory Conditions
The therapeutic efficacy of flunisolide has been evaluated in the context of respiratory diseases such as asthma and allergic rhinitis. Studies have shown that flunisolide is effective in managing symptoms of allergic rhinitis without causing significant systemic side effects, highlighting its potency and safety for intranasal use (Turkeltaub et al., 1976). Additionally, its use in pediatric asthma has been reappraised, indicating that nebulized flunisolide is effective in asthma treatment in infants and children, with its physicochemical characteristics and pharmacokinetic profile favoring its use for nebulization (Kantar et al., 2007).
Mécanisme D'action
Target of Action
Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is primarily a glucocorticoid receptor agonist . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptor is activated, it can exert anti-inflammatory and immunosuppressive effects .
Mode of Action
Flunisolide-21-Carboxylic Acid, upon binding to the glucocorticoid receptor, triggers a series of events that lead to the anti-inflammatory actions of corticosteroids . This involves the activation of lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This results in the suppression of the immune system due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
Given its similarity to flunisolide, it is likely to involve the glucocorticoid receptor pathway and the subsequent inhibition of arachidonic acid . This leads to the control of the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation .
Pharmacokinetics
Flunisolide, when administered as an oral inhalation, is rapidly absorbed . The systemic bioavailability of Flunisolide is less than 7% . The older, first-generation inhaled corticosteroids, including Flunisolide, have a significantly higher systemic bioavailability than the second-generation inhaled corticosteroids .
Result of Action
Flunisolide, upon binding to the glucocorticoid receptor, exerts anti-inflammatory actions . It reduces symptoms such as watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat, which are common allergic symptoms .
Action Environment
Temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . This could potentially influence the action, efficacy, and stability of Flunisolide-21-Carboxylic Acid.
Analyse Biochimique
Biochemical Properties
Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is a glucocorticoid receptor agonist . It interacts with glucocorticoid receptors in cells, leading to a series of biochemical reactions that result in anti-inflammatory effects .
Cellular Effects
Flunisolide-21-Carboxylic Acid, when administered, can influence cell function by reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of Flunisolide-21-Carboxylic Acid involves its binding to glucocorticoid receptors. This binding leads to the activation of these receptors and the subsequent inhibition of phospholipase A2, controlling the biosynthesis of prostaglandins and leukotrienes . This process results in the suppression of the immune system and the reduction of inflammation .
Temporal Effects in Laboratory Settings
It is known that flunisolide, the parent compound, is rapidly converted by the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .
Dosage Effects in Animal Models
Flunisolide has been shown to reduce inflammation after topical application in animal models .
Metabolic Pathways
It is known that flunisolide is rapidly metabolized in the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .
Transport and Distribution
It is known that flunisolide is rapidly absorbed following administration and is widely distributed to body tissues .
Subcellular Localization
It is known that flunisolide, the parent compound, is a glucocorticoid receptor agonist and thus likely localizes to the cell nucleus where these receptors are typically found .
Propriétés
IUPAC Name |
2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO7/c1-21(2)31-17-9-13-12-8-15(25)14-7-11(26)5-6-22(14,3)18(12)16(27)10-23(13,4)24(17,32-21)19(28)20(29)30/h5-7,12-13,15-18,27H,8-10H2,1-4H3,(H,29,30)/t12?,13?,15-,16-,17+,18?,22-,23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZOJSAQNPOYTG-REPFDDHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![4-ethyl-6-(methylsulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2759175.png)
![N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2759177.png)
![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)



![3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2759187.png)
![N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2759189.png)
![1-(3-Methoxybenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2759192.png)

![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)
![methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2759196.png)
